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Compound of Interest

Compound Name: PF 05089771

Cat. No.: B609952 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of two notable Nav1.7 channel blockers, PF-05089771 and

CNV1014802. This analysis is based on available preclinical and clinical data, focusing on their

mechanism of action, selectivity, and clinical efficacy in pain management.

The voltage-gated sodium channel Nav1.7 has emerged as a critical target in pain therapeutics

due to its key role in the transmission of pain signals. Genetic studies have linked gain-of-

function mutations in the SCN9A gene, which encodes Nav1.7, to inherited pain disorders,

while loss-of-function mutations result in a congenital inability to experience pain. This has

spurred the development of selective Nav1.7 inhibitors, including PF-05089771 and

CNV1014802, as potential non-opioid analgesics.

Mechanism of Action and Selectivity
Both PF-05089771 and CNV1014802 are state-dependent sodium channel blockers, meaning

they preferentially bind to and inhibit Nav channels in the open or inactivated states, which are

more prevalent during high-frequency neuronal firing characteristic of pain states.

PF-05089771, developed by Pfizer, is a potent and highly selective inhibitor of the Nav1.7

channel.[1][2] It demonstrates significant selectivity for Nav1.7 over other Nav channel

subtypes, including those involved in cardiac and central nervous system function.[1][3] The

compound interacts with the voltage-sensor domain of domain IV of the Nav1.7 channel,

stabilizing it in a non-conducting conformation.[4][5] This state-dependent binding contributes to

its targeted action on pain-sensing neurons.
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CNV1014802 (also known as raxatrigine or BIIB074), developed by Convergence

Pharmaceuticals (later acquired by Biogen), was initially characterized as a selective Nav1.7

inhibitor.[6][7] However, subsequent studies have indicated that it is a less selective sodium

channel blocker, with activity against multiple Nav subtypes.[8][9] Its mechanism involves

enhancing the fast inactivation of the Nav1.7 channel, thereby reducing neuronal excitability.

[10][11]
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Figure 1: Simplified signaling pathway of Nav1.7 inhibition.

Quantitative Comparison of In Vitro Potency
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of

PF-05089771 and CNV1014802 against various Nav channel subtypes.
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Target PF-05089771 IC50 (nM) CNV1014802 IC50 (µM)

Human Nav1.7 11 (inactivated state)[1][3][4]
1.77 (holding potential -70 mV)

[10][11]

Human Nav1.1 850[1] ~20[9]

Human Nav1.2 110[1] ~10[9]

Human Nav1.3 11,000[1] ~15[9]

Human Nav1.4 10,000[1] ~8[9]

Human Nav1.5 25,000[1] ~66[9]

Human Nav1.6 160[1] ~14[9]

Human Nav1.8 >10,000[3] ~6[9]

Rat Nav1.7 171[1] Not Available

Mouse Nav1.7 8[1] Not Available

Clinical Development and Efficacy
The clinical development pathways for PF-05089771 and CNV1014802 have yielded divergent

outcomes, providing valuable insights into the translation of preclinical findings to clinical

efficacy.

PF-05089771 underwent several Phase II clinical trials for various pain indications. While it

showed a statistically significant improvement in postoperative dental pain compared to

placebo, its efficacy was only about half that of ibuprofen.[12] In a study on inherited

erythromelalgia, a single dose reduced heat-induced pain, but the study size was very small.

[12] A key trial in painful diabetic neuropathy showed a disappointing lack of statistically

significant improvement in pain scores compared to placebo, while the active control,

pregabalin, demonstrated a robust effect.[12][13] Consequently, the development of PF-

05089771 was discontinued.[14][15]

CNV1014802 demonstrated positive results in Phase II clinical trials. A study in patients with

trigeminal neuralgia, a severe form of facial pain, showed a consistent and statistically

significant reduction in pain severity and the number of paroxysms compared to placebo.[6][16]
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The drug was well-tolerated in this study.[6] Another Phase II trial in patients with lumbosacral

radiculopathy (sciatica) also reported a statistically significant reduction in pain.[17]

CNV1014802 received orphan-drug designation from the FDA for the treatment of trigeminal

neuralgia.[18]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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